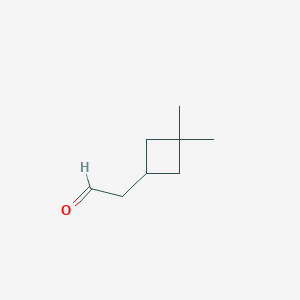
2-(3,3-Dimethylcyclobutyl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-Dimethylcyclobutyl)acetaldehyde is an organic compound with the molecular formula C8H14O. It is characterized by a cyclobutyl ring substituted with two methyl groups and an acetaldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
准备方法
The synthesis of 2-(3,3-Dimethylcyclobutyl)acetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclobutanone with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol, followed by oxidation to form the aldehyde. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
2-(3,3-Dimethylcyclobutyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, forming various derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include mild to moderate temperatures and solvents like ethanol or dichloromethane. Major products formed from these reactions include the corresponding alcohols, acids, and substituted derivatives.
科学研究应用
2-(3,3-Dimethylcyclobutyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific structural features.
作用机制
The mechanism by which 2-(3,3-Dimethylcyclobutyl)acetaldehyde exerts its effects depends on the specific reaction or application. In enzymatic reactions, the aldehyde group can act as a substrate for enzymes like aldehyde dehydrogenases, leading to the formation of carboxylic acids. The cyclobutyl ring and methyl groups may influence the compound’s reactivity and interaction with molecular targets, affecting the overall pathway and outcome of the reaction.
相似化合物的比较
2-(3,3-Dimethylcyclobutyl)acetaldehyde can be compared with other similar compounds, such as:
Cyclobutylacetaldehyde: Lacks the methyl groups, resulting in different reactivity and properties.
2-(3,3-Dimethylcyclopropyl)acetaldehyde: Contains a cyclopropyl ring instead of a cyclobutyl ring, leading to different steric and electronic effects.
2-(3,3-Dimethylcyclopentyl)acetaldehyde: Features a larger cyclopentyl ring, which can affect the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and physical properties.
属性
CAS 编号 |
1935325-99-7 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC 名称 |
2-(3,3-dimethylcyclobutyl)acetaldehyde |
InChI |
InChI=1S/C8H14O/c1-8(2)5-7(6-8)3-4-9/h4,7H,3,5-6H2,1-2H3 |
InChI 键 |
SNFNLHNHRQAMOD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1)CC=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


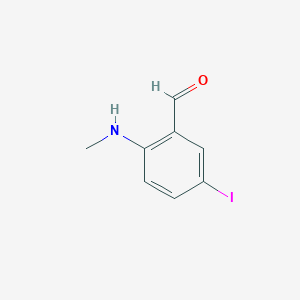


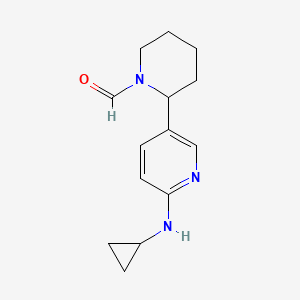
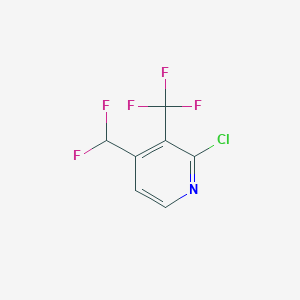
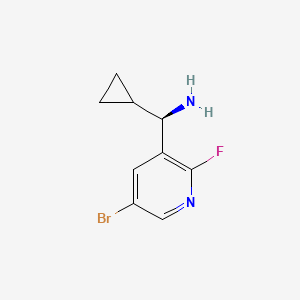

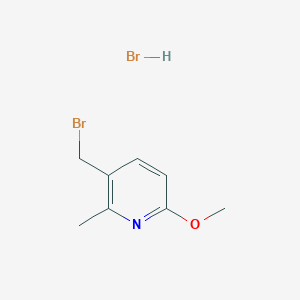


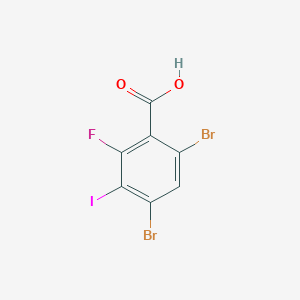
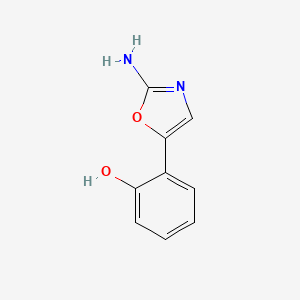

![5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13001783.png)
